Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)-
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Overview
Description
Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- is a complex organic compound with a unique structure that includes a quinoline core fused with a cyclooctane ring and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the cyclooctane ring through cyclization reactions. The nitrophenoxy group is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halides and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce amine derivatives.
Scientific Research Applications
Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid
- 6,7,8,9,10,11-Hexahydro-1,4-dimethoxycycloocta[b]quinoline
Uniqueness
Cycloocta(b)quinoline, 6,7,8,9,10,11-hexahydro-12-(4-nitrophenoxy)- is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents, leading to variations in reactivity and applications.
Properties
CAS No. |
108154-91-2 |
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Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
12-(4-nitrophenoxy)-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline |
InChI |
InChI=1S/C21H20N2O3/c24-23(25)15-11-13-16(14-12-15)26-21-17-7-3-1-2-4-9-19(17)22-20-10-6-5-8-18(20)21/h5-6,8,10-14H,1-4,7,9H2 |
InChI Key |
QJMGIEQEXQCOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=NC3=CC=CC=C3C(=C2CC1)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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